NH-bis(PEG2-C2-Boc)

PROTAC Linker Ternary Complex Structure-Activity Relationship

NH-bis(PEG2-C2-Boc) (CAS 1964503-36-3) is an alkyl/ether-based heterobifunctional linker featuring a central secondary amine symmetrically bridging two polyethylene glycol (PEG2) chains, each terminated with a tert-butyloxycarbonyl (Boc)-protected propanoic acid ester. This symmetrical, Boc-protected architecture facilitates its primary use as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs), where it serves as a flexible, hydrophilic tether between an E3 ligase ligand and a target protein ligand.

Molecular Formula C22H43NO8
Molecular Weight 449.6 g/mol
CAS No. 1964503-36-3
Cat. No. B609557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH-bis(PEG2-C2-Boc)
CAS1964503-36-3
SynonymsNH-bis(PEG2-t-butyl ester)
Molecular FormulaC22H43NO8
Molecular Weight449.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H43NO8/c1-21(2,3)30-19(24)7-11-26-15-17-28-13-9-23-10-14-29-18-16-27-12-8-20(25)31-22(4,5)6/h23H,7-18H2,1-6H3
InChIKeyAFSYLABPPWEICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NH-bis(PEG2-C2-Boc) CAS 1964503-36-3: An Alkyl/Ether PROTAC Linker for Symmetrical Bifunctional Synthesis


NH-bis(PEG2-C2-Boc) (CAS 1964503-36-3) is an alkyl/ether-based heterobifunctional linker featuring a central secondary amine symmetrically bridging two polyethylene glycol (PEG2) chains, each terminated with a tert-butyloxycarbonyl (Boc)-protected propanoic acid ester . This symmetrical, Boc-protected architecture facilitates its primary use as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs), where it serves as a flexible, hydrophilic tether between an E3 ligase ligand and a target protein ligand . Its core structure comprises a C2-alkyl spacer adjacent to a PEG2 ether segment, which together impart a balance of flexibility and hydrophilicity, while the Boc groups enable orthogonal deprotection strategies essential for stepwise bioconjugation .

Why NH-bis(PEG2-C2-Boc) Cannot Be Substituted by a Generic PEG Linker Without Compromising Synthetic Control or Degradation Efficacy


The specific architecture of NH-bis(PEG2-C2-Boc) is not interchangeable with other PEG- or alkyl-based linkers due to its unique combination of a central secondary amine, precise PEG2-C2 arm length, and dual Boc-protected ester termini. Unlike simpler linear PEG diamines (e.g., Boc-NH-PEG2-NH-Boc) which offer only a single type of amine functional group , this compound provides orthogonally addressable carboxylic acid handles after Boc deprotection, enabling distinct and sequential conjugation chemistries that are critical for assembling complex bifunctional molecules like PROTACs . Furthermore, the alkyl/ether hybrid composition of the C2-PEG2 arms occupies a unique physiochemical space: it is shorter and less flexible than longer PEG4 or PEG6 linkers, which can lead to non-productive ternary complex geometries, but more hydrophilic and flexible than pure alkyl chains, which often suffer from poor aqueous solubility and aggregation [1]. Substituting this precise linker with a different length or composition can drastically alter the distance and orientation between the E3 ligase and target protein ligands, thereby compromising the formation of a stable and productive ternary complex and ultimately reducing degradation potency (DC50) by several-fold [2].

Quantitative Differentiation Evidence for NH-bis(PEG2-C2-Boc) in PROTAC Linker Selection


Linker Length and Flexibility: PEG2-C2 vs. PEG4-C2 in PROTAC Ternary Complex Formation

The NH-bis(PEG2-C2-Boc) linker provides a shorter, more rigid spacing compared to longer PEG-based linkers like NH-bis(PEG4-C2-NH-Boc). This is crucial for targets where a 'tight' ternary complex geometry is required. Class-level inference from PROTAC optimization studies indicates that a PEG2 spacer can achieve potent degradation (DC50 as low as 3.9 nM) in cases where longer PEG linkers (PEG4, PEG6) fail to induce productive ubiquitination due to suboptimal spatial orientation [1]. In contrast, the PEG4 linker (MW 655.8) adds approximately 7 Å of contour length compared to PEG2, which can be detrimental for target proteins with shallow or sterically hindered binding pockets . The PEG2 length offers a hydration shell sufficient to prevent aggregation while maintaining a compact geometry suitable for 'face-to-face' binding pockets [2].

PROTAC Linker Ternary Complex Structure-Activity Relationship

Synthetic Utility: Dual Boc-Protected Esters vs. Boc-Protected Amines

NH-bis(PEG2-C2-Boc) features two terminal Boc-protected propanoic acid esters, which upon deprotection yield reactive carboxylic acids. This is in direct contrast to analogs like Boc-NH-PEG2-NH-Boc (CAS 475591-59-4), which provide Boc-protected amines that deprotect to yield primary amines . Carboxylic acids enable a distinct set of bioconjugation chemistries (e.g., amide bond formation with amines using EDC/NHS) that are orthogonal to amine-reactive handles, providing greater flexibility in the sequential assembly of complex PROTACs. Furthermore, the central secondary amine in NH-bis(PEG2-C2-Boc) serves as an additional, unique attachment point not present in simple linear PEG diamines, enabling further branching or functionalization . The Boc groups themselves are acid-labile, allowing for mild and selective deprotection conditions that are compatible with a wide range of PROTAC warheads and E3 ligase ligands [1].

PROTAC Synthesis Orthogonal Protecting Groups Bioconjugation

Linker Composition: Alkyl/Ether Hybrid vs. Pure PEG or Pure Alkyl

NH-bis(PEG2-C2-Boc) is classified as an 'alkyl/ether-based' linker, representing a hybrid composition that balances the properties of pure PEG and pure alkyl chains . Pure PEG linkers (e.g., Boc-NH-PEG2-NH-Boc) offer high hydrophilicity and flexibility but can sometimes lead to excessive molecular motion and non-productive conformations [1]. Pure alkyl linkers offer rigidity and enhanced membrane permeability but often suffer from poor aqueous solubility and a higher propensity for non-specific hydrophobic interactions [2]. The alkyl/ether hybrid in NH-bis(PEG2-C2-Boc) incorporates both a short alkyl (C2) spacer and a PEG2 ether segment. This provides a compromise: the PEG2 ether maintains a hydration shell for solubility and reduced aggregation, while the alkyl spacer introduces a degree of controlled rigidity and may enhance passive membrane permeability compared to a pure PEG linker of similar length . This balanced profile is particularly valuable in the lead optimization phase of PROTAC development, where both solubility and cellular activity must be optimized.

PROTAC Linker Physicochemical Properties Solubility

Molecular Weight and Size: PEG2-C2 (449.58) vs. PEG4-C2 (655.82)

The molecular weight of a PROTAC linker is a key determinant of the final degrader's overall size and pharmacokinetic properties. NH-bis(PEG2-C2-Boc) has a molecular weight of 449.58 g/mol, which is significantly lower than that of longer PEG-based linkers such as NH-bis(PEG4-C2-NH-Boc) (MW 655.82 g/mol) . This ~206 g/mol difference can be critical in keeping the final PROTAC molecule within the range favorable for oral bioavailability and cell permeability (often cited as < 1000 Da for PROTACs). A smaller linker contributes less to the overall molecular weight and polar surface area, potentially improving passive diffusion across cell membranes. Conversely, a larger linker like PEG4-C2 may be necessary for spanning larger distances between binding pockets but carries a higher risk of poor permeability and rapid renal clearance [1].

PROTAC Linker Molecular Weight Pharmacokinetics

Purity and Supply: ≥95% Purity with Multi-Gram Availability vs. Specialized Analogs

For large-scale PROTAC library synthesis or lead optimization, the reliability of chemical supply and purity are paramount. NH-bis(PEG2-C2-Boc) is commercially available from multiple reputable vendors with a typical purity of ≥95%, and is offered in quantities up to 10 grams . This stands in contrast to more specialized or longer-chain analogs (e.g., NH-bis(PEG4-C2-NH-Boc) or custom alkyl/ether hybrids), which may have limited stock, higher cost, or longer lead times. The availability of multi-gram quantities of high-purity material ensures batch-to-batch consistency and supports the scale-up of synthetic routes without the need for re-validation of linker performance, a key factor in moving from hit-to-lead to preclinical development . The compound's storage conditions (powder at -20°C for 3 years) further support long-term project planning and inventory management .

PROTAC Linker Chemical Supply Procurement

Optimal Application Scenarios for NH-bis(PEG2-C2-Boc) in PROTAC Development and Bioconjugation


Precision PROTAC Library Synthesis for Target-Ligase Pair Optimization

NH-bis(PEG2-C2-Boc) is ideally suited for the systematic synthesis of focused PROTAC libraries where linker length is a key variable. Its precise PEG2-C2 length and dual Boc-protected ester termini enable the rapid and high-yield assembly of a series of PROTACs with identical warhead and E3 ligase ligands but varying linker lengths, allowing for direct structure-activity relationship (SAR) studies. The orthogonal reactivity of the deprotected carboxylic acids facilitates sequential conjugation, minimizing side reactions and ensuring high purity of the final degraders . This is particularly valuable in early-stage hit-to-lead campaigns where the optimal distance for ternary complex formation is unknown and must be empirically determined [1].

Synthesis of Compact PROTACs for Targets with Sterically Hindered Binding Pockets

For target proteins with shallow or occluded binding pockets, or for E3 ligases that require a 'tight' ternary complex geometry, a shorter linker is often essential to achieve productive ubiquitination. NH-bis(PEG2-C2-Boc) provides a compact spacer that minimizes the distance between the two ligands, thereby increasing the local effective concentration and promoting the formation of a stable ternary complex . This scenario is supported by evidence showing that PROTACs with linkers as short as 2 PEG units can achieve potent degradation (DC50 < 10 nM) of targets like AURKA, where longer linkers are less effective [1]. The alkyl/ether composition also provides a degree of rigidity that can help maintain the correct orientation of the ligands, further enhancing degradation efficiency.

Bioconjugation of Hydrophobic Warheads to Improve Solubility and Reduce Aggregation

PROTACs often incorporate highly hydrophobic warheads that lead to poor aqueous solubility, aggregation, and non-specific binding. The PEG2-C2 segment of NH-bis(PEG2-C2-Boc) introduces a hydration shell that effectively shields these hydrophobic domains, enhancing the overall solubility of the PROTAC molecule in biological media . The central secondary amine and terminal carboxylic acids (after Boc deprotection) provide multiple conjugation handles for attaching hydrophobic ligands, while the PEG spacer maintains the conjugate in a soluble, non-aggregated state. This is critical for achieving reliable dose-response curves in cellular assays and for improving the drug-like properties of the final degrader, such as cell permeability and pharmacokinetics [1].

Scalable Synthesis of PROTAC Leads for Preclinical Evaluation

The commercial availability of NH-bis(PEG2-C2-Boc) in multi-gram quantities with high purity (≥95%) makes it a practical choice for scaling up PROTAC synthesis from milligram-scale SAR studies to gram-scale preclinical studies . The well-defined and reproducible chemistry of the Boc-protected ester deprotection and subsequent amide bond formation ensures consistent product quality and yield during scale-up. This reduces the risk of batch-to-batch variability, a common pitfall when using polydisperse or custom-synthesized linkers, and facilitates the generation of reliable in vivo pharmacokinetic and efficacy data [1].

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